molecular formula C8H4S8 B1282559 Bis(methylenedithio)tetrathiafulvalene CAS No. 68550-20-9

Bis(methylenedithio)tetrathiafulvalene

Cat. No. B1282559
CAS RN: 68550-20-9
M. Wt: 356.7 g/mol
InChI Key: YAHVGMRXXZDSOK-UHFFFAOYSA-N
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Description

Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) is a derivative of the well-known electron donor molecule bis(ethylenedithio)tetrathiafulvalene (ET or BEDT-TTF). While the provided papers do not directly discuss BMDT-TTF, they offer insights into the synthesis, properties, and applications of various ET derivatives, which can be extrapolated to understand BMDT-TTF.

Synthesis Analysis

The synthesis of ET derivatives is typically achieved through multi-step organic reactions. For instance, the deuterated ET derivative was synthesized using a phosphite coupling reaction, starting from a thione intermediate or a carbonyl intermediate . Another derivative, bis(phenylenedithio)tetrathiafulvalene (BPhDT-TTF), was prepared starting from dimercaptobenzene and chloroactyl chloride, also using a phosphite coupling reaction . Alkyl chain-substituted ET molecules were synthesized to improve solubility in organic solvents . These methods demonstrate the versatility of ET derivatives' synthesis, which could be applied to BMDT-TTF.

Molecular Structure Analysis

The molecular structure of ET derivatives can vary significantly. For example, ET molecules with one alkyl chain maintain the same dimer structure as ET, while those with longer alkyl chains form zig-zag columns . A spiro-substituted BEDT-TTF analogue exhibited a strongly bent heterocyclic framework, highlighting the structural flexibility of these molecules . These findings suggest that BMDT-TTF could also exhibit a range of structural conformations depending on its substituents.

Chemical Reactions Analysis

ET derivatives participate in various chemical reactions, primarily as electron donors in the formation of organic metals. The synthesis of a new ET derivative with four hydroxyl groups was reported, and its redox potentials were measured, indicating similar electron-donating properties to ET . The electrochemical properties of BPhDT-TTF were also investigated, leading to the formation of highly conducting radical cation salts . These studies underscore the potential of ET derivatives, including BMDT-TTF, in electronic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of ET derivatives are closely linked to their molecular structure. The solubility, redox behavior, and ability to form thin films or conducting salts are key characteristics. For instance, the solubility of ET derivatives was enhanced by introducing alkyl chains without compromising their electron-donating ability . The redox behavior of pyrrolo tetrathiafulvalenes was found to be very close to that of TTF itself, suggesting their potential as organic metal building blocks . These insights into the properties of ET derivatives can inform the understanding of BMDT-TTF's behavior in various applications.

Scientific Research Applications

Synthesis and Conductive Properties Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) has been the subject of various studies focusing on its synthesis and applications in creating highly conductive organic salts. Nakamura et al. (1987) explored the synthesis of BMDT-TTF as an attractive donor molecule for organic salts, noting its higher oxidation potentials compared to similar compounds (Nakamura et al., 1987). Similarly, Kazheva et al. (2014) synthesized radical cation salts of BMDT-TTF, demonstrating their semiconductor properties with considerable conductivity (Kazheva et al., 2014).

Extended Peripheral Substituents Yamada et al. (1998) reported on the synthesis of bis(heterocycle)-fused BMDT-TTF derivatives, examining their electrochemical properties and molecular structures. This research highlighted the versatility of BMDT-TTF in forming new donor molecules with varied properties (Yamada et al., 1998).

Functionalized Derivatives Liu et al. (2002) focused on an improved synthesis route for functionalized BMDT-TTF derivatives, offering new perspectives in the design and application of these molecules in various fields (Liu et al., 2002).

Crystal Structure and Two-Dimensional Character Kato et al. (1984) studied the crystal structure of BMDT-TTF, revealing a unique two-dimensional S···S network, which is crucial for understanding the material's conductive properties (Kato et al., 1984).

Electrochemical Behavior Sezer et al. (2004) investigated the electrochemical behavior of BMDT-TTF derivatives, contributing to a deeper understanding of how different substituents affect the electronic properties of these compounds (Sezer et al., 2004).

High Magnetic Field Studies Singleton (2000) reviewed studies involving high magnetic fields on charge-transfer salts of BMDT-TTF, providing insights into experimental techniques and theoretical developments related to these materials (Singleton, 2000).

Safety And Hazards

BMDT-TTF is used for laboratory research purposes and is not intended for drug or household use . It’s recommended to use personal protective equipment when handling this compound and to prevent it from entering drains .

properties

IUPAC Name

5-([1,3]dithiolo[4,5-d][1,3]dithiol-5-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4S8/c1-9-3-4(10-1)14-7(13-3)8-15-5-6(16-8)12-2-11-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHVGMRXXZDSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SC2=C(S1)SC(=C3SC4=C(S3)SCS4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548138
Record name 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(methylenedithio)tetrathiafulvalene

CAS RN

68550-20-9
Record name 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
ON Kazheva, AV Kravchenko, GG Aleksandrov… - Russian Chemical …, 2014 - Springer
Radical cation salts of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) with the 8,8′-dichloro derivative of cobalt bis(1,2-…
Number of citations: 23 link.springer.com
M Yoshitake, K Yakushi, H Kuroda… - Bulletin of the …, 1988 - journal.csj.jp
Polarized reflectance spectra were measured on the single crystals of (BMDT-TTF)AsF 6 and (BMDT-TTF)SbF 6 . The charge-transfer band was observed along the stacking direction in …
Number of citations: 17 www.journal.csj.jp
NG Spitsina, VV Gritsenko, OA D'yachenko… - Physics of the Solid …, 2002 - Springer
A new molecular C 60 complex of the composition (BMDT-TTF) · C 60 · 2CS 2 (I) with the bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) organic donor is synthesized. The …
Number of citations: 5 link.springer.com
R Kato, H Kobayashi, T Mori, A Kobayashi… - Solid state …, 1985 - Elsevier
In the crystals of the cation radical salts based on the organic donor BMDT-TTF, the charge separation is observed. This comes from (1) nonequivalency of the site potential and (2) the …
Number of citations: 25 www.sciencedirect.com
B Morosin, PJ Nigrey - Acta Crystallographica Section C: Crystal …, 1992 - scripts.iucr.org
(IUCr) Structure of bis(methylenedithio)tetrathiafulvalene dicyanoargentate(I) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (metal-…
Number of citations: 5 scripts.iucr.org
PJ Nigrey, E Duesler, HH Wang… - … Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Structure of the charge-transfer salt bis(methylenedithio)tetrathiafulvalene hexafluoroantimonate(V) Acta Crystallographica Section C Crystal Structure Communications 0108-…
Number of citations: 11 scripts.iucr.org
J Yamada, R Oka, T Mangetsu, H Akutsu… - Chemistry of …, 2001 - ACS Publications
Tetrathiafulvalene Derivatives Linking a Dichalcogenolane Ring through the σ-Bond: New Donor Components for Organic Metals | Chemistry of Materials ACS ACS Publications C&EN …
Number of citations: 9 pubs.acs.org
VI Bregadze, OA Dyachenko, ON Kazheva… - Russian Journal of …, 2019 - Springer
The radical-cationic salts based on tetrathiafulvalene derivatives and bis(dicarbollide) transition metal complexes [3,3′-M(1,2-C 2 B 9 H 11 ) 2 ] − (M = Co, Ni, Fe, Cr) are promising for …
Number of citations: 11 link.springer.com
M Mas‐Torrent, SS Turner, K Wurst… - European Journal of …, 2003 - Wiley Online Library
Three new charge‐transfer salts of tetrathiafulvalene (TTF)‐based donors with thiocyanato‐ or selenocyanato‐metal complex anions have been synthesised. The salts isolated were […
SP Fisher, EW Reinheimer - Journal of Chemical Crystallography, 2013 - Springer
Herein we present the synthesis, single crystal X-ray structure and spectroscopic properties for the 1:1 donor–acceptor complex MT-TCNB. The complex crystallizes in the triclinic space …
Number of citations: 4 link.springer.com

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